N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride
Description
Historical Context of Quinazoline-Based Antineoplastic Agents
The quinazoline scaffold has served as a cornerstone in anticancer drug development since the mid-20th century. Early agents like CB3717 , a quinazoline-based antifolate, targeted dihydrofolate reductase (DHFR) to disrupt nucleotide synthesis in rapidly dividing cells. Despite its initial promise, CB3717 faced clinical setbacks due to nephrotoxicity and poor solubility, underscoring the need for structural refinements. Subsequent derivatives, such as trimetrexate , improved solubility and received FDA approval for leiomyosarcoma and colon cancer, validating quinazoline’s therapeutic potential.
The evolution of quinazoline derivatives accelerated with the discovery of their multitarget capabilities. Beyond DHFR inhibition, quinazolines demonstrated activity against tyrosine kinases (e.g., EGFR), tubulin polymerization, and DNA repair enzymes like poly(ADP-ribose) polymerase (PARP). For instance, gefitinib and erlotinib , though not styryl-substituted, highlighted the importance of C-4 and C-6 modifications for kinase selectivity. These advancements laid the groundwork for styrylquinazoline derivatives, which introduced conjugated double bonds to enhance target binding and pharmacokinetic properties.
Structural Evolution Toward Styryl-Substituted Quinazoline Scaffolds
The incorporation of styryl groups (ethenylaryl substituents) into quinazoline marked a strategic shift toward improved target affinity and reduced off-site toxicity. Styrylquinolines, such as compound 13 from recent studies, demonstrated IC50 values below 100 nM in colorectal (HCT 116) and glioblastoma (U-251) cell lines, attributed to their ability to induce oxidative stress and inhibit glucose transporters like GLUT-1. Analogous structural principles apply to styrylquinazolines, where the ethenyl bridge enhances planar rigidity, facilitating intercalation into DNA or hydrophobic enzyme pockets.
Key structural features of N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride include:
- Quinazoline core : Provides a heterocyclic framework for DNA interaction and enzyme inhibition.
- 4-Methoxyphenyl styryl group at C-2 : Enhances electron-withdrawing effects, potentiating intercalation and oxidative stress.
- N-[3-(dimethylamino)propyl] side chain at C-4 : Improves solubility and enables protonation in acidic tumor microenvironments, promoting cellular uptake.
Comparative studies of styrylquinoline derivatives revealed that methoxy and hydroxyl substitutions amplify fluorescence and Stokes shifts, suggesting enhanced binding specificity. These findings likely extend to styrylquinazolines, where similar substitutions could optimize target engagement.
Rationale for Targeting p53 Pathways in Malignant Cell Modulation
The tumor suppressor protein p53, mutated in >50% of cancers, represents a critical therapeutic target. Quinazoline derivatives like CP-31398 and its analog compound 5 (a (2-benzofuranyl)-quinazoline) have shown promise in restoring wild-type p53 function to mutant variants, such as R248Q, via DNA binding stabilization. In NZOV11 ovarian cancer cells, compound 5 potentiated radiation-induced G1-phase arrest and upregulated p21WAF1 expression, achieving plasma concentrations sufficient for in vivo efficacy.
This compound likely exploits similar mechanisms. The styryl group’s planar structure may facilitate direct interaction with p53’s DNA-binding domain, while the dimethylamino propyl side chain enhances nuclear localization. Preclinical models of analogous compounds demonstrate tumor growth delays of up to 7 days in xenograft studies, underscoring translational potential.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFDJIOGCGSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
A copper-catalyzed approach employs 2-fluorobenzaldehyde derivatives and guanidines under basic conditions. For example, 2-fluoro-4-methoxybenzaldehyde reacts with guanidine hydrochloride in the presence of CuI (10 mol%), Cs₂CO₃, and L-proline in DMF at 110°C to yield 4-amino-2-methoxyquinazoline. This method achieves yields of 68–86% and is scalable for industrial applications.
Palladium-Mediated Coupling
Alternative routes utilize palladium catalysts for carbonylative coupling. 2-Iodoaniline derivatives react with cyanamide and carbon monoxide under Pd(OAc)₂ catalysis to form 2-aminoquinazolin-4(3H)-ones, which are subsequently reduced to the target amine. This method is advantageous for introducing electron-withdrawing groups at the 6-position of the quinazoline ring.
Table 1: Comparative Analysis of Quinazoline Core Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Copper-catalyzed | CuI | DMF | 110 | 68–86 | |
| Palladium-mediated | Pd(OAc)₂ | Toluene | 120 | 75–90 |
Introduction of the Styryl Group
The 2-styryl moiety is introduced via Heck coupling or Wittig olefination.
Heck Coupling
2-Bromoquinazoline intermediates undergo palladium-catalyzed coupling with 4-methoxystyrene. Using Pd(OAc)₂ (5 mol%), SPhos ligand, and K₃PO₄ in DMF at 90°C, the reaction achieves 85–90% yield. This method is stereospecific, favoring trans-configuration of the double bond.
Wittig Reaction
A Wittig reagent derived from 4-methoxybenzyltriphenylphosphonium bromide reacts with quinazoline-2-carbaldehyde in THF under inert conditions. This method offers moderate yields (60–75%) but requires stringent anhydrous conditions.
Table 2: Styryl Group Incorporation Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Heck coupling | Pd(OAc)₂, SPhos, K₃PO₄ | DMF, 90°C, 12 h | 85–90 | |
| Wittig reaction | Ph₃P=CH-C₆H₄-4-OMe, NaHMDS | THF, −78°C to RT | 60–75 |
Functionalization with the Dimethylaminopropyl Side Chain
The N-[3-(dimethylamino)propyl] group is introduced via nucleophilic substitution or reductive amination.
Alkylation of 4-Aminoquinazoline
4-Aminoquinazoline reacts with 3-chloro-N,N-dimethylpropan-1-amine in the presence of K₂CO₃ in DMF at 80°C. This SN2 reaction proceeds with 70–80% yield but may require excess alkylating agent to drive completion.
Reductive Amination
A two-step protocol involves condensation of 4-aminoquinazoline with dimethylamine and 3-chloropropionaldehyde followed by NaBH₄ reduction. This method avoids harsh conditions and achieves 65–75% yield.
Table 3: Side-Chain Functionalization Strategies
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | 3-chloro-N,N-dimethylpropan-1-amine, K₂CO₃ | DMF, 80°C, 24 h | 70–80 | |
| Reductive amination | Dimethylamine, NaBH₄ | MeOH, RT, 6 h | 65–75 |
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol. Crystallization from ethanol/diethyl ether yields the final product with >99% purity (HPLC). Analytical data include:
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce different alkane derivatives .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology, where it has been investigated for its ability to inhibit specific kinases involved in cancer progression.
- Mechanism of Action : The compound has been identified as a selective inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can lead to reduced cell proliferation and survival in tumor cells .
- Case Studies : Research has indicated that quinazoline derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cells. For instance, studies have shown that modifications at the quinazoline core can enhance potency against resistant cancer cell lines .
Antiviral Properties
Recent studies have also highlighted the antiviral properties of compounds related to quinazoline structures, including N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride.
- Target Viruses : This compound has shown promise against enteroviruses, particularly Enterovirus D68, which is associated with respiratory infections. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antiviral efficacy .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against bacterial strains.
- Antibacterial Mechanism : The quinazoline derivatives have been designed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription .
- Research Findings : In vitro studies demonstrated that certain derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Antimalarial Activity
Another significant application is in the treatment of malaria.
- Efficacy Against Plasmodium : Compounds derived from quinazoline structures have been screened for their antiplasmodial activity against Plasmodium falciparum, showing promising results with low nanomolar potency in some cases . The mechanism involves inhibition of translation elongation factor 2, suggesting a novel approach to combat malaria.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and modification of this compound is crucial for enhancing its biological activity.
- Synthetic Pathways : Various synthetic routes have been developed to create derivatives with improved pharmacokinetic properties. For example, optimizing substituents on the quinazoline ring can significantly affect bioactivity and selectivity .
Data Table: Summary of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer | EGFR inhibition | Induces apoptosis in cancer cells; effective against resistant lines |
| Antiviral | Targets Enterovirus D68 | Structure modifications enhance antiviral efficacy |
| Antimicrobial | Inhibits DNA gyrase/topoisomerase IV | Moderate to strong activity against various bacterial strains |
| Antimalarial | Inhibits translation elongation factor 2 | Low nanomolar potency against Plasmodium falciparum |
Mechanism of Action
The compound exerts its effects by stabilizing the DNA-binding domain of the p53 protein. This stabilization maintains the activity of p53 as a tumor suppressor and transcription factor, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the p53 signaling pathway, which is crucial for regulating cell growth and preventing tumor formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogues (e.g., imidazolepropyl derivative in ) .
- Stability : The ethenyl group in the target compound may confer photostability but could introduce susceptibility to oxidation compared to saturated linkers .
SAR (Structure-Activity Relationship) Insights
- 4-Methoxy vs. 4-Bromo : The electron-donating methoxy group (target compound) may improve membrane permeability compared to the electron-withdrawing bromo substituent (), altering cellular uptake .
- Side Chain Influence: Dimethylaminopropyl chains (target compound) enhance basicity and cationic character, favoring interactions with anionic phospholipid membranes or ATP-binding pockets .
Biological Activity
N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its chemical formula is , and it features a dimethylamino propyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs involved in neurotransmission and cellular signaling pathways .
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
| HeLa (Cervical Cancer) | 6.0 |
The mechanism underlying this activity appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific oncogenic signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against clinical isolates of resistant bacterial strains. The study highlighted its potential as a lead candidate for developing new antibiotics, particularly against multidrug-resistant organisms .
Q & A
Basic: What synthetic routes are optimal for preparing N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols starting with functionalized quinazoline precursors. A common approach is nucleophilic substitution at the C4-position of 2-styrylquinazoline derivatives. For example, 4-chloro-2-styrylquinazoline intermediates can react with 3-(dimethylamino)propylamine in polar aprotic solvents (e.g., DMF) under reflux, with triethylamine (Et₃N) as a base to scavenge HCl . Optimization focuses on:
- Solvent selection : DMF ensures solubility of aromatic intermediates.
- Temperature : 80–100°C to balance reaction rate and byproduct formation.
- Stoichiometry : A 1.2:1 molar ratio of amine to chloro-quinazoline minimizes unreacted starting material.
- Purification : Precipitation in cold water followed by recrystallization (e.g., acetone) yields high-purity dihydrochloride salts .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., styryl double bond at C2, dimethylaminopropyl chain at C4) and salt formation (broad peaks for –NH₂⁺–HCl) .
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., unsubstituted quinazoline).
- X-ray crystallography : Resolves stereochemistry of the styryl group and salt conformation .
- Elemental analysis : Validates stoichiometry (C, H, N, Cl).
Advanced: How do substituents (e.g., 4-methoxyphenyl, dimethylaminopropyl) influence this compound’s biological activity?
Structure-activity relationship (SAR) studies suggest:
| Substituent | Effect on Activity | Evidence |
|---|---|---|
| 4-Methoxyphenyl | Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. | |
| Styryl (ethenyl) | Stabilizes planar conformation for target binding; electron-withdrawing groups reduce activity. | |
| Dimethylaminopropyl | Improves solubility via protonation; tertiary amine may mediate hydrogen bonding. |
Systematic substitution (e.g., replacing methoxy with chloro or nitro groups) and in vitro assays (e.g., kinase inhibition) are used to refine SAR .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- In vitro :
- Kinase inhibition assays (e.g., EGFR, VEGFR) to assess target engagement .
- Cytotoxicity screens (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- In vivo :
- Xenograft models for oncology (e.g., subcutaneous tumor volume reduction).
- Pharmacokinetic studies in rodents to measure bioavailability and half-life .
Advanced: How can computational modeling predict binding modes and guide structural modifications?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) map interactions with targets like EGFR:
- Key interactions : Styryl group docks into ATP-binding pocket; methoxyphenyl stabilizes via hydrophobic contacts.
- Modifications : Introducing fluorine at the styryl para-position may enhance binding affinity by reducing steric hindrance .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific expression of efflux pumps. Mitigation strategies:
- Standardize protocols (e.g., IC₅₀ measurements at fixed ATP levels).
- Use isogenic cell lines to control for genetic variability.
- Validate hits with orthogonal assays (e.g., SPR for binding affinity) .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Thermal stability : Accelerated stability studies at 40°C/75% RH for 4 weeks.
- Light sensitivity : UV-vis spectroscopy to detect photodegradation byproducts .
Advanced: What synthetic challenges arise in scaling up production, and how are they addressed?
- Challenge : Low yield in styryl group formation due to isomerization.
Solution : Use Pd-catalyzed Heck coupling for regioselective styryl installation . - Challenge : Dihydrochloride salt hygroscopicity.
Solution : Lyophilization under inert atmosphere to prevent hydration .
Basic: How does the compound’s solubility profile impact formulation development?
- Aqueous solubility : ~2 mg/mL (pH 7.4), improves at lower pH (e.g., 5 mg/mL at pH 3).
- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
Advanced: What are the compound’s off-target effects, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
